REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][CH:9]([CH3:11])[CH3:10])[CH:5]=[N:6][CH:7]=1.[OH-].[NH4+:13]>CO.[Cu]Br>[CH:9]([O:8][C:4]1[CH:3]=[C:2]([NH2:13])[CH:7]=[N:6][CH:5]=1)([CH3:11])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)OC(C)C
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Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
copper(I) bromide
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Quantity
|
2.46 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
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UNSPECIFIED
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Setpoint
|
170 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated by rotary evaporation
|
Type
|
ADDITION
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Details
|
Sodium carbonate solution (17.6%, 200 mL) was added
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |